molecular formula C5H5NO2 B1311862 3-Methylisoxazole-5-carbaldehyde CAS No. 70753-36-5

3-Methylisoxazole-5-carbaldehyde

Cat. No.: B1311862
CAS No.: 70753-36-5
M. Wt: 111.1 g/mol
InChI Key: GEWPFPUABRRBPS-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbaldehyde is an organic compound with the molecular formula C5H5NO2. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylisoxazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylisoxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 5-Methylisoxazole-3-carboxaldehyde
  • 3-Phenylisoxazole-5-carboxaldehyde
  • Isoxazole-3-carbaldehyde

Comparison: 3-Methylisoxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-5(3-7)8-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWPFPUABRRBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441956
Record name 3-methylisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70753-36-5
Record name 3-methylisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-5-carbaldehyde
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